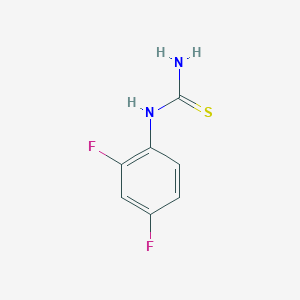![molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9](/img/structure/B65473.png)
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a boron-based compound that has been synthesized in recent years and has shown promising results in different areas of research.
Mécanisme D'action
The mechanism of action of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is not fully understood. However, it is believed that the boron anion in the compound acts as a Lewis acid, which can coordinate with electron-rich species. This property makes it a useful catalyst in organic synthesis and a potential stabilizer for metal nanoparticles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. However, it has been reported that the compound is stable under physiological conditions and does not show any toxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium in lab experiments is its stability under various conditions. It can be used as a catalyst in organic synthesis and as a stabilizer for metal nanoparticles without losing its activity. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. One direction is to explore its potential applications in the field of electrochemistry, as it has shown potential as an ionic liquid. Another direction is to investigate its potential as a stabilizer for metal nanoparticles, as it has shown promising results in preliminary studies. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which can help in the development of safer and more effective boron-based compounds.
Méthodes De Synthèse
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium can be synthesized by reacting pentylamine with boron trifluoride etherate in the presence of 3,5-bis(trifluoromethyl)phenyl lithium. The reaction produces a boron-based compound that has a tetrahedral structure with four pentylammonium cations and one boron anion.
Applications De Recherche Scientifique
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium has shown potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, especially in the formation of carbon-carbon bonds. It has also been used as a precursor for boron nitride nanotubes and as a reagent in the synthesis of boron-containing compounds. Additionally, it has shown potential as an ionic liquid for use in electrochemistry and as a stabilizer for metal nanoparticles.
Propriétés
Numéro CAS |
171261-33-9 |
|---|---|
Nom du produit |
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
Formule moléculaire |
C52H56BF24N |
Poids moléculaire |
1161.8 g/mol |
Nom IUPAC |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
InChI |
InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1 |
Clé InChI |
GPEJTNCVDBQEMF-UHFFFAOYSA-N |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
SMILES canonique |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
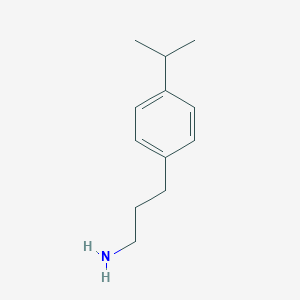



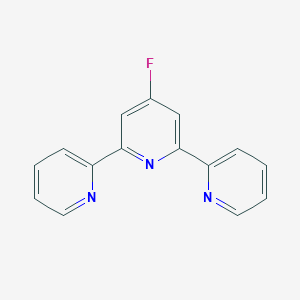
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
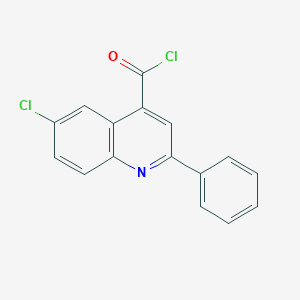
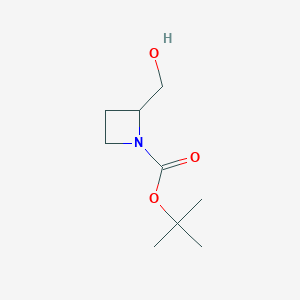


![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
